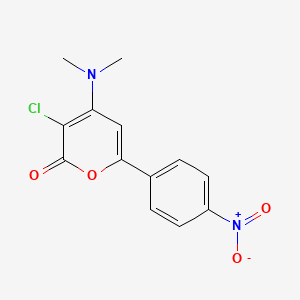
3-Chloro-4-(dimethylamino)-6-(4-nitrophenyl)-2-pyranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-(dimethylamino)-6-(4-nitrophenyl)-2-pyranone is a C-nitro compound.
Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
3-Chloro-4-(dimethylamino)-6-(4-nitrophenyl)-2-pyranone has been the subject of research focusing on its molecular structure and synthesis processes. For instance, studies have explored the synthesis and structural determination of similar compounds using techniques like IR, NMR, MS, and X-ray crystallography. These compounds, like 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, exhibit unique structural features such as enantiomers and specific conformations, which are essential for understanding their chemical properties and potential applications (Ji et al., 2000).
Antimicrobial Activity
Linked heterocyclic compounds containing moieties similar to this compound have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi. The presence of specific groups, such as 4-nitrophenyl, in these compounds plays a significant role in enhancing their antimicrobial effectiveness (Reddy et al., 2010).
Applications in Polymerization Monitoring
Research has been conducted on fluorescence probes for monitoring polymerization processes, involving compounds with structures similar to this compound. These probes are sensitive to solvent polarity and medium microviscosity, making them useful for monitoring the polymerization process and degree of cure in various formulations. This application demonstrates the potential of such compounds in industrial and chemical manufacturing processes (Wang et al., 1996).
Valence Isomerization Studies
The compound has also been involved in studies on valence isomerization, particularly in reactions forming pyrans and dienones. Such studies provide insights into the dynamic equilibria and solvent influences on the isomerization processes, essential for understanding the chemical behavior and potential transformations of these compounds (Krasnaya et al., 1985).
Propiedades
Fórmula molecular |
C13H11ClN2O4 |
|---|---|
Peso molecular |
294.69 g/mol |
Nombre IUPAC |
3-chloro-4-(dimethylamino)-6-(4-nitrophenyl)pyran-2-one |
InChI |
InChI=1S/C13H11ClN2O4/c1-15(2)10-7-11(20-13(17)12(10)14)8-3-5-9(6-4-8)16(18)19/h3-7H,1-2H3 |
Clave InChI |
YLGLLBKYWYGNFU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C(=O)OC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
SMILES canónico |
CN(C)C1=C(C(=O)OC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Solubilidad |
0.9 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[[(Tert-butylamino)-sulfanylidenemethyl]hydrazinylidene]methyl]-1-(2,4-difluorophenyl)-4-pyrazolecarboxylic acid methyl ester](/img/structure/B1226058.png)
![N-(3,5-dichlorophenyl)-2-[[4-methyl-5-[4-methyl-2-(5-methyl-3-isoxazolyl)-5-thiazolyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1226059.png)
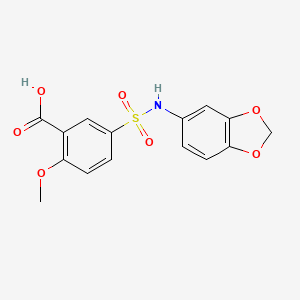
![3-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1226063.png)
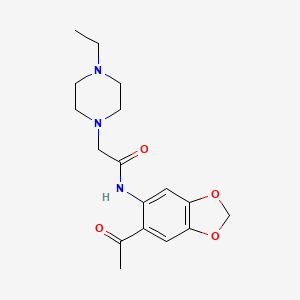
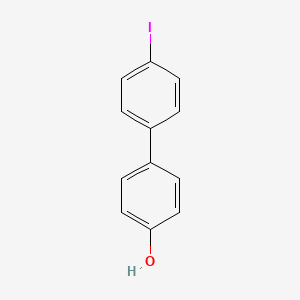
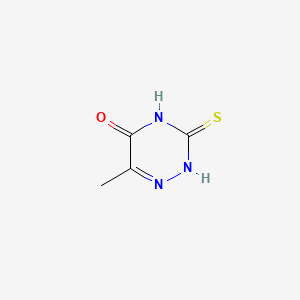
![2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1226072.png)
![1-(3,4-Dimethylphenyl)-2-[[5-[[2-(4-ethoxyanilino)-4-thiazolyl]methyl]-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1226074.png)

![(1S,4S,5S,6S,16S)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1226080.png)
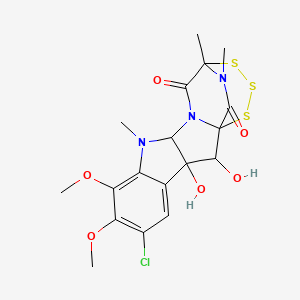
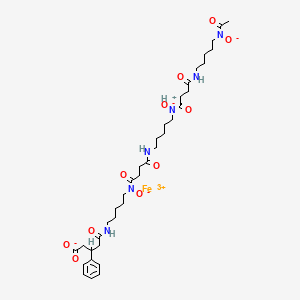
![(2',6-Dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl) acetate](/img/structure/B1226085.png)